![molecular formula C8H6OS B075792 Benzo[c]thiophen-1(3H)-one CAS No. 1194-57-6](/img/structure/B75792.png)

Benzo[c]thiophen-1(3H)-one

Overview

Description

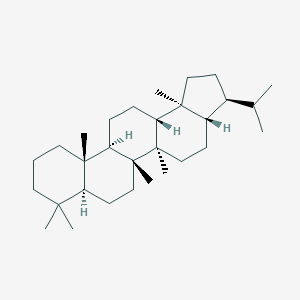

Benzo[c]thiophen-1(3H)-one is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This compound is known for its applications in medicinal chemistry and materials science due to its unique structural properties .

Mechanism of Action

Target of Action

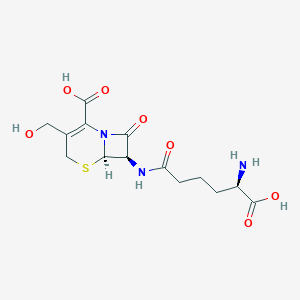

Benzo[c]thiophen-1(3H)-one is a benzothiophene derivative, which has been found to have antimicrobial properties . It has been shown to display high antibacterial activity against Staphylococcus aureus . Additionally, it has been suggested that this compound may act as an inhibitor of Serotonin N-acetyltransferase (AANAT), a key enzyme in melatonin biosynthesis .

Mode of Action

It is suggested that it interacts with its targets, such as aanat, leading to changes in the biochemical pathways . In the case of STING (Stimulator of Interferon Genes), an immune-associated protein, it has been suggested that this compound may act as an agonist, triggering the IRF and NF-κB pathways .

Biochemical Analysis

Biochemical Properties

Benzo[c]thiophen-1(3H)-one has been found to interact with various biomolecules. For instance, it has shown high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox . This suggests that this compound could interact with enzymes and proteins involved in oxidative stress responses.

Cellular Effects

While specific cellular effects of this compound are still under investigation, its derivatives have shown promising antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 . This suggests that this compound could influence cell function by interacting with cellular pathways related to microbial growth and survival.

Molecular Mechanism

Its derivatives have shown to inhibit lipid peroxidation , suggesting that this compound might exert its effects at the molecular level by interacting with biomolecules involved in lipid metabolism.

Temporal Effects in Laboratory Settings

The stability and long-term effects of this compound in laboratory settings are yet to be thoroughly investigated. Its derivatives have shown potential as antimicrobial and antioxidant agents , indicating that this compound could have stable and long-lasting effects on cellular function.

Metabolic Pathways

Given its potential antioxidant properties , it could be involved in pathways related to oxidative stress and lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be studied. Given its potential interactions with various biomolecules , it could be transported and distributed via specific transporters or binding proteins.

Subcellular Localization

Given its potential biochemical properties , it could be localized to specific compartments or organelles involved in oxidative stress responses and lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophen-1(3H)-one can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature with tetraethylammonium hexafluorophosphate as the electrolyte and hexafluoroisopropanol/nitromethane as the co-solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, elaborate starting materials, and controlled reaction environments are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzo[c]thiophen-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

Benzo[c]thiophen-1(3H)-one has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

Medicine: this compound derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Industry: The compound is utilized in the production of dyes, polymers, and other industrial materials

Comparison with Similar Compounds

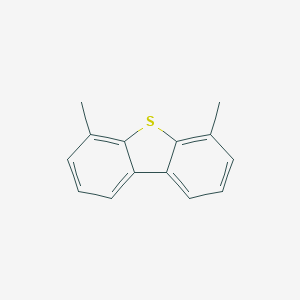

Benzo[b]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.

Thiophene: A simpler heterocyclic compound containing a single thiophene ring.

Benzofuran: A heterocyclic compound with a fused benzene and furan ring.

Uniqueness: Benzo[c]thiophen-1(3H)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name |

3H-2-benzothiophen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSBUSDEHNCUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355890 | |

| Record name | Benzo[c]thiophen-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-57-6 | |

| Record name | Benzo[c]thiophen-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[c]thiophen-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential medical applications of Benzo[c]thiophen-1(3H)-one derivatives?

A1: Research suggests that 3-alkyl/arylalkyl-substituted Benzo[c]thiophen-1(3H)-ones show promise as potential anti-ischemic stroke agents []. Specifically, compound 5d (3-pentylthis compound) demonstrated significant inhibition of platelet aggregation, a key factor in ischemic stroke. It exhibited superior efficacy compared to aspirin, 3-n-butylphthalide (NBP), and edaravone (Eda) in in vitro studies []. Furthermore, 5d demonstrated notable neuroprotective effects in rat models of ischemia/reperfusion injury, including improved neurobehavioral function, reduced infarct size and brain-water content, and normalized oxidative enzyme levels []. This suggests its potential as a therapeutic agent for stroke.

Q2: How does the structure of this compound relate to its potential as a material for lithium-ion batteries?

A2: The thionation of this compound, replacing the oxygen atom with sulfur to form Benzo[c]thiophen-1(3H)-thione (DPTTO), significantly enhances its performance as an organic cathode material for lithium-ion batteries []. DPTTO exhibits improved capacity and cycling stability compared to its oxygen-containing counterpart. This is attributed to the lithiation process occurring between the thiocarbonyl and thiophene sulfide groups in DPTTO, as revealed by in situ Raman, ex situ X-ray photoelectron spectroscopy (XPS), and density functional theory calculations [].

Q3: What synthetic routes are available for producing this compound derivatives?

A3: Several synthetic approaches have been reported for Benzo[c]thiophen-1(3H)-ones:

- Hydriodic Acid-Mediated Cyclization: 2-(vinyl)thiobenzamide derivatives, synthesized from 2-lithiostyrene derivatives and isothiocyanates, undergo cyclization in the presence of concentrated hydriodic acid to yield 1(3H)-iminobenzo[c]thiophenes, which can be further hydrolyzed to Benzo[c]thiophen-1(3H)-ones [].

- Microwave-Assisted Reaction with Lawesson's Reagent: Reacting 2-alkynylbenzoic acids with Lawesson's reagent under microwave irradiation offers a versatile method. Depending on the stoichiometry and reaction time, it allows for selective synthesis of either Benzo[c]thiophen-1(3H)-thiones or Benzo[c]thiophen-1(3H)-ones [].

Q4: Has this compound been isolated from natural sources, and what biological activities have been observed?

A4: Yes, asperglaucin A, a unique phthalide-like derivative featuring a this compound scaffold, has been isolated from the endolichenic fungus Aspergillus chevalieri SQ-8 []. Asperglaucin A, along with its analog asperglaucin B, exhibited potent antibacterial activity against the plant pathogens Pseudomonas syringae pv actinidae (Psa) and Bacillus cereus []. Microscopic analyses suggested that these compounds disrupt the bacterial cell membrane, highlighting their potential as lead compounds for developing new agrochemical bactericides [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)

![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)

![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)